molecular formula C14H19N2+ B12784608 1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile CAS No. 7476-27-9

1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile

Katalognummer: B12784608
CAS-Nummer: 7476-27-9
Molekulargewicht: 215.31 g/mol
InChI-Schlüssel: UAQJFZDIFFQZFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a phenyl group and a carbonitrile group, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

The synthesis of 1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the piperidine ring.

    Substitution Reactions: Introduction of the phenyl and carbonitrile groups through substitution reactions using suitable reagents and catalysts.

    Industrial Production: Industrial methods may involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying based on the desired transformation.

Wissenschaftliche Forschungsanwendungen

1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile and related piperidine derivatives.

    Uniqueness: The specific substitution pattern and functional groups of this compound confer distinct chemical and biological properties, making it a valuable compound for research and application.

Eigenschaften

CAS-Nummer

7476-27-9

Molekularformel

C14H19N2+

Molekulargewicht

215.31 g/mol

IUPAC-Name

1,1-dimethyl-4-phenylpiperidin-1-ium-4-carbonitrile

InChI

InChI=1S/C14H19N2/c1-16(2)10-8-14(12-15,9-11-16)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3/q+1

InChI-Schlüssel

UAQJFZDIFFQZFF-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1(CCC(CC1)(C#N)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.